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Compound of Interest

Compound Name: Iron(3+) phosphate tetrahydrate

Cat. No.: B1257565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for iron(3+)
phosphate tetrahydrate (FePO₄·4H₂O). The information is compiled from various sources to

assist researchers in materials characterization, quality control, and further development of iron

phosphate-based compounds. This document presents available quantitative data in structured

tables, details experimental protocols for key spectroscopic techniques, and visualizes

analytical workflows.

Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for iron(3+) phosphate and its

hydrated forms. It is important to note that specific quantitative data for the tetrahydrate form is

limited in the public domain. Therefore, data from closely related anhydrous and dihydrate

forms are included for comparative purposes and are duly noted.

Table 1: Raman Spectroscopy Data
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Vibrational Mode
Wavenumber (cm⁻¹) -
FePO₄·nH₂O

Reference Compound

ν₁ (PO₄³⁻ symmetric stretch) ~930 - 1100 Iron Phosphates

ν₃ (PO₄³⁻ antisymmetric

stretch)
Not explicitly found -

ν₂, ν₄ (PO₄³⁻ bending modes) Not explicitly found -

Fe-O vibrations < 400 Iron Phosphates

O-H vibrations (water) Not explicitly found Hydrated Salts

Note: Specific peak assignments for the tetrahydrate are not readily available. The provided

range for the ν₁ symmetric stretching mode is characteristic of iron phosphate compounds in

general.

Table 2: Mössbauer Spectroscopy Data
Parameter

Value (mm/s) -
Fe(III) Phosphates

Temperature
Reference
Compound

Isomer Shift (δ) 0.27 - 0.33 Room Temp. α-FePO₄

Quadrupole Splitting

(ΔE₋)
0.62 - 0.66 Room Temp. α-FePO₄

Note: These values are for high-spin Fe(III) in a tetrahedral environment, as found in anhydrous

α-FePO₄. Similar values would be expected for the tetrahydrate, though the hydration sphere

could induce slight changes in the local electronic environment of the iron nucleus.

Table 3: UV-Vis Spectroscopy Data
Transition Wavelength (nm) Solvent/Medium Notes

Ligand-to-Metal

Charge Transfer
~290 - 310 Aqueous

The exact position can

be influenced by pH

and the presence of

other ions.
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Note: The UV-Vis absorption of iron(III) phosphate in solution is primarily characterized by a

charge transfer band. The solid-state UV-Vis spectrum of the tetrahydrate may differ.

Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing

research. The following sections outline generalized procedures for the spectroscopic analysis

of powdered inorganic solids like iron(3+) phosphate tetrahydrate.

Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups, including phosphate and water molecules, based on

their vibrational modes.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

Instrument: A Fourier Transform Infrared spectrometer equipped with an ATR accessory

(e.g., with a diamond or zinc selenide crystal).

Sample Preparation: A small amount of the iron(3+) phosphate tetrahydrate powder is

placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected to account for

atmospheric and instrumental interferences.

The sample is brought into firm contact with the crystal using a pressure clamp to ensure

good signal quality.

The sample spectrum is then recorded.

Typical Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16-64 (co-added to improve signal-to-noise ratio)

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of

phosphate groups (typically in the 900-1200 cm⁻¹ region) and the broad stretching and

bending vibrations of water molecules (around 3400 cm⁻¹ and 1640 cm⁻¹, respectively).

Raman Spectroscopy
Objective: To obtain information about the vibrational modes of the phosphate anion and the

iron-oxygen bonds, complementing FTIR data.

Methodology: Powder Raman Spectroscopy

Instrument: A Raman spectrometer, often coupled with a microscope for precise sample

targeting.

Sample Preparation: A small amount of the iron(3+) phosphate tetrahydrate powder is

placed on a microscope slide or in a sample holder.

Data Acquisition:

The sample is brought into focus under the microscope objective.

The laser is directed onto the sample.

The scattered light is collected and directed to the spectrometer.

Typical Parameters:

Excitation Laser: e.g., 532 nm, 633 nm, or 785 nm. The choice of laser wavelength may

be critical to avoid fluorescence from the sample or impurities.

Laser Power: Kept low (e.g., 1-10 mW) to prevent sample degradation or dehydration.

Integration Time and Accumulations: Adjusted to achieve an adequate signal-to-noise

ratio.
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Data Analysis: The Raman spectrum is analyzed for characteristic peaks corresponding to

the symmetric and antisymmetric stretching and bending modes of the phosphate group.

Mössbauer Spectroscopy
Objective: To probe the local electronic and magnetic environment of the iron nuclei, providing

information on oxidation state, spin state, and site symmetry.

Methodology: Transmission Mössbauer Spectroscopy

Instrument: A Mössbauer spectrometer consisting of a radioactive source (typically ⁵⁷Co in a

rhodium matrix), a velocity transducer, a sample holder, and a gamma-ray detector.

Sample Preparation: The powdered iron(3+) phosphate tetrahydrate sample is uniformly

distributed and contained in a sample holder that is transparent to gamma rays. The optimal

sample thickness depends on the iron concentration to achieve adequate absorption without

excessive line broadening.

Data Acquisition:

The spectrometer is typically operated in constant acceleration mode, where the velocity

of the source is varied linearly with time.

Measurements are often performed at low temperatures (e.g., liquid nitrogen or liquid

helium temperatures) to increase the recoil-free fraction and resolve hyperfine

interactions.

Data is collected over a period of hours to days to achieve sufficient statistical quality.

Data Analysis: The resulting Mössbauer spectrum (a plot of gamma-ray transmission versus

source velocity) is fitted with Lorentzian line shapes to extract hyperfine parameters such as

isomer shift (δ), quadrupole splitting (ΔE₋), and, if magnetically ordered, the magnetic

hyperfine field (BHF). The isomer shift is typically referenced to α-iron at room temperature.

Visualizations
The following diagrams illustrate the relationships between the different spectroscopic

techniques and a general workflow for the analysis of an inorganic powder.
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Spectroscopic Technique Information Flow
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General Spectroscopic Analysis Workflow

To cite this document: BenchChem. [Spectroscopic Characterization of Iron(3+) Phosphate
Tetrahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1257565#iron-3-phosphate-tetrahydrate-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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